4-Bromo-1,3-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide
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Overview
Description
4-Bromo-1,3-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,3-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents like N-bromosuccinimide (NBS) and various catalysts to facilitate cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,3-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents .
Scientific Research Applications
4-Bromo-1,3-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 4-Bromo-1,3-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic structures with bromine and pyrazole moieties. Examples include:
- 4-Bromo-1,3-dimethylpyrazole
- 2-Methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidine .
Uniqueness
The uniqueness of 4-Bromo-1,3-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H22BrN5O2S |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
4-bromo-2,5-dimethyl-N-(5-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-4-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H22BrN5O2S/c1-10-15(20)16(24(3)22-10)17(26)23-25-11(2)21-18-14(19(25)27)12-8-6-4-5-7-9-13(12)28-18/h4-9H2,1-3H3,(H,23,26) |
InChI Key |
CIHLWUDZJWPQDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)NN2C(=NC3=C(C2=O)C4=C(S3)CCCCCC4)C)C |
Origin of Product |
United States |
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